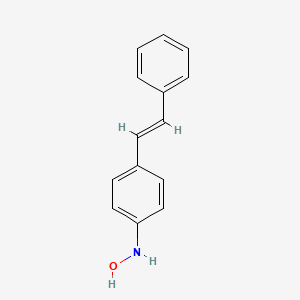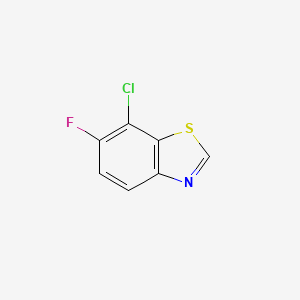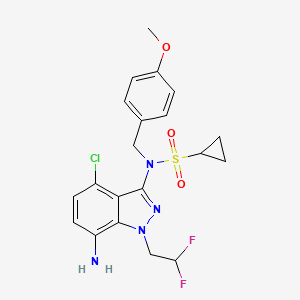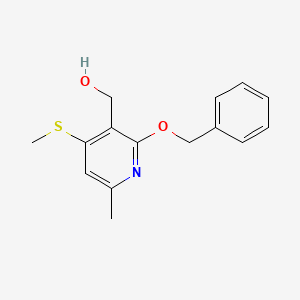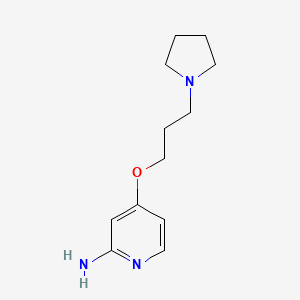
4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine is a compound that features a pyrrolidine ring attached to a pyridine ring via a propoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propoxy Linker: The propoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the propoxy moiety.
Coupling with Pyridine: The final step involves coupling the pyrrolidine derivative with a pyridine ring, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Types of Reactions:
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure.
Pyridine Derivatives: Compounds like 4-(4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine share the pyridine ring structure.
Uniqueness: 4-(3-(Pyrrolidin-1-yl)propoxy)pyridin-2-amine is unique due to the combination of the pyrrolidine and pyridine rings connected by a propoxy linker. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
4-(3-pyrrolidin-1-ylpropoxy)pyridin-2-amine |
InChI |
InChI=1S/C12H19N3O/c13-12-10-11(4-5-14-12)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2,(H2,13,14) |
Clave InChI |
FCKRBEFIXWDCMW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCOC2=CC(=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


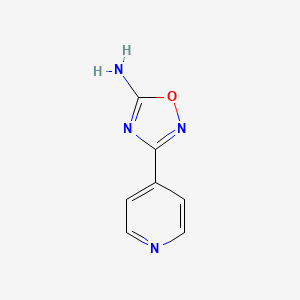
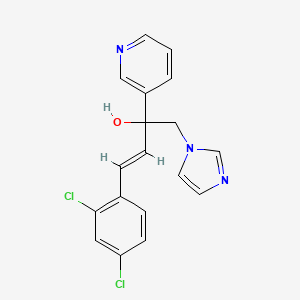
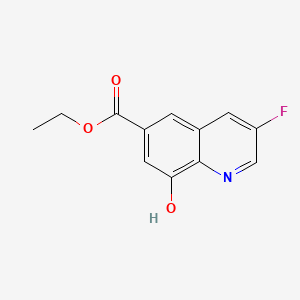
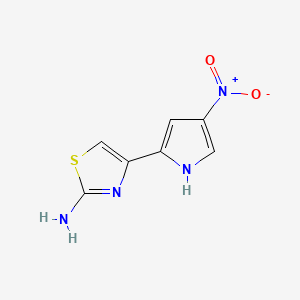

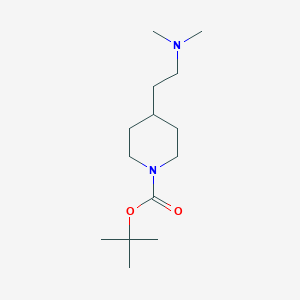
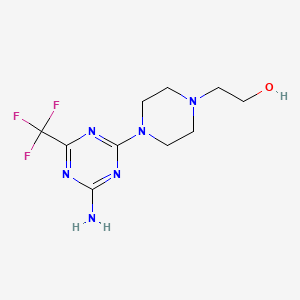
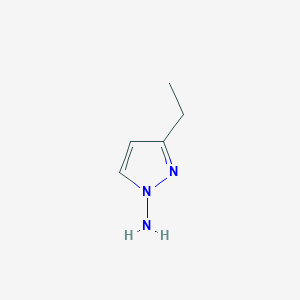
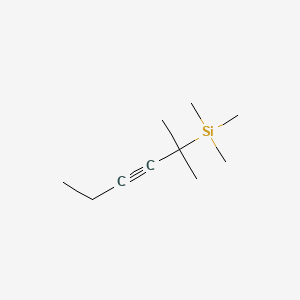
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
